molecular formula C16H22N6OS B2922075 N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-53-8

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Katalognummer B2922075
CAS-Nummer: 2034228-53-8
Molekulargewicht: 346.45
InChI-Schlüssel: ZDFSLJLKXNSMSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, commonly known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPTP is a small molecule that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Activities

Synthesis of Heterocyclic Compounds with Anti-inflammatory Potential

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds, including those related to the chemical structure of interest, demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, showing significant potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Agents Development

Evaluation as Antipsychotic Agents

Norman et al. (1996) conducted research on heterocyclic carboxamides, including pyrimidine derivatives, assessing their potential as antipsychotic agents. The study focused on their binding affinity to dopamine and serotonin receptors, revealing promising antipsychotic properties with minimal extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antituberculosis Activity

Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including thiazole-piperidine hybrids, were synthesized and evaluated for their activity against Mycobacterium tuberculosis by Jeankumar et al. (2013). One compound in particular showed promise as an antituberculosis agent due to its inhibition of the GyrB ATPase activity and DNA gyrase, with minimal cytotoxicity (Jeankumar et al., 2013).

Anticancer Research

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, investigating their cytotoxic activities against various cancer cell lines and their potential as anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activity against selected cell lines, highlighting their potential in anticancer research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

DNA Cleavage and Anti-angiogenic Activities

Novel Piperidine Derivatives for DNA Cleavage and Anti-angiogenesis

Kambappa et al. (2017) explored the synthesis of novel piperidine derivatives, including their ability to inhibit angiogenesis and cleave DNA. These compounds were tested using the chick chorioallantoic membrane model and gel electrophoresis for DNA cleavage, showing significant potential for anticancer therapy through both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Eigenschaften

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-2-3-7-14-20-21-16(24-14)19-15(23)12-10-13(18-11-17-12)22-8-5-4-6-9-22/h10-11H,2-9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSLJLKXNSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.